![molecular formula C12H12N2O B1662118 Phenol, 2-[(2-pyridinylmethyl)amino]- CAS No. 102212-26-0](/img/structure/B1662118.png)
Phenol, 2-[(2-pyridinylmethyl)amino]-
Übersicht
Beschreibung
Phenol, 2-[(2-pyridinylmethyl)amino]-, also known as 2-PMAP, is a compound with the empirical formula C12H12N2O . It has a molecular weight of 200.24 . 2-PMAP is a brain penetrant inhibitor of amyloid precursor protein (APP) production . It lowers levels of the amyloid precursor protein (APP) in CHO APP751SW cells and reduces brain level of APP in mice models . 2-PMAP exhibits no cellular toxicity up to 100 μM .
Molecular Structure Analysis
The molecular structure of Phenol, 2-[(2-pyridinylmethyl)amino]- consists of a phenol group (a benzene ring with a hydroxyl group) and a 2-pyridinylmethylamino group . The SMILES string representation of the molecule isOC1=CC=CC=C1NCC2=NC=CC=C2
. Physical And Chemical Properties Analysis
2-PMAP is a white to dark brown powder . It is soluble in DMSO at 20 mg/mL . The compound should be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Modulator of Amyloid Precursor Protein (APP) Expression
ARN2966 is a potent post-transcriptional modulator of amyloid precursor protein (APP) expression in transfected CHO cells . APP is the amyloid precursor protein of Alzheimer’s disease .
Inhibitor of APP Production and Aβ Secretion
ARN2966 has been shown to inhibit APP production and Aβ secretion . This is significant because Aβ protein is the major constituent of the amyloid fibrils found in the brains of Alzheimer’s patients .
Potential Alzheimer’s Disease Treatment
Due to its ability to modulate APP expression and inhibit Aβ secretion, ARN2966 has potential as a treatment for Alzheimer’s disease . Alzheimer’s disease is a progressive dementia characterized by neuronal degeneration, synaptic loss, and the deposition of amyloid fibrils in the brain .
Improvement of Memory in Animal Models
ARN2966 treatment has been shown to prevent memory deficits in Alzheimer’s disease transgenic mice . This suggests that ARN2966 could potentially be used to improve memory in Alzheimer’s patients .
Reduction of Aβ Deposition
ARN2966 has been shown to reduce Aβ deposition in the brains of Alzheimer’s disease transgenic mice . This is significant because Aβ deposition is a hallmark of Alzheimer’s disease .
Safety and Tolerability
ARN2966 has been shown to be safe and well-tolerated in animal models . This is an important consideration for any potential therapeutic compound .
Potential for Oral and Intravenous Administration
ARN2966 has shown potential for both oral and intravenous administration . This flexibility in administration routes could make it more convenient for patients .
Potential for BBB Penetration
ARN2966 has shown potential for blood-brain barrier (BBB) penetration . This is crucial for any drug intended to treat neurological conditions like Alzheimer’s disease .
Wirkmechanismus
Target of Action
ARN2966 primarily targets the Amyloid Precursor Protein (APP) . APP is a transmembrane protein that plays a crucial role in the pathogenesis of Alzheimer’s disease .
Mode of Action
ARN2966 acts as a potent post-transcriptional modulator of APP expression . It reduces the expression of APP, resulting in a lower production of Amyloid-beta (Aβ), a peptide that accumulates in the brains of Alzheimer’s patients . This modulation of APP expression differs from other mechanisms such as inhibition of secretases .
Biochemical Pathways
It is known that the compound’s action leads to a decrease in the production of aβ, a peptide derived from app . Aβ is the major constituent of the amyloid plaques found in the brains of Alzheimer’s patients .
Pharmacokinetics
ARN2966 exhibits dose-dependent inhibition of Aβ40 and Aβ42 production in APP751SW transfected CHO cells . The compound is orally absorbable and can penetrate the blood-brain barrier . .
Result of Action
The action of ARN2966 leads to a significant reduction in the production of Aβ . This results in a decrease in the deposition of amyloid plaques in the brain, which is a hallmark of Alzheimer’s disease . In animal models, treatment with ARN2966 has been shown to prevent memory deficits .
Action Environment
It is known that the compound is effective both in vitro and in vivo
Eigenschaften
IUPAC Name |
2-(pyridin-2-ylmethylamino)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c15-12-7-2-1-6-11(12)14-9-10-5-3-4-8-13-10/h1-8,14-15H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJRVWZNMZGWAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCC2=CC=CC=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenol, 2-[(2-pyridinylmethyl)amino]- |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.